molecular formula C22H35N3O3 B7916425 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7916425
M. Wt: 389.5 g/mol
InChI Key: GHUKWDOPTUZNGR-FQEVSTJZSA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester is a synthetic compound featuring a piperidine core modified with an (S)-configured 2-amino-3-methyl-butyryl group and an isopropyl-carbamic acid benzyl ester moiety.

Properties

IUPAC Name

benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O3/c1-16(2)20(23)21(26)24-12-10-18(11-13-24)14-25(17(3)4)22(27)28-15-19-8-6-5-7-9-19/h5-9,16-18,20H,10-15,23H2,1-4H3/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUKWDOPTUZNGR-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester" typically involves multiple steps:

  • Starting with the formation of the core piperidine structure.

  • Introduction of the butyryl moiety in a stereoselective manner.

  • Coupling with isopropyl-carbamic acid benzyl ester under specific conditions, including temperature control and the use of catalysts.

Industrial Production Methods

Industrial production scales up these synthetic routes, employing optimized reaction conditions to ensure high yield and purity. Continuous flow processes and high-throughput screening are often used to enhance efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzyl ester and carbamate groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Source
Ester Hydrolysis 1M HCl, 80°C, 4 hoursCarboxylic acid derivative + benzyl alcohol
Carbamate Cleavage 2M NaOH, reflux, 6 hoursPiperidine-4-ylmethyl-amine + CO₂ + isopropyl alcohol

Acid-catalyzed ester hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, while alkaline conditions cleave the carbamate through base-mediated elimination .

Nucleophilic Substitution

The carbamate group undergoes substitution with amines or thiols:

Reagent Conditions Product Yield
EthylenediamineDMF, 60°C, 12 hoursBis-carbamate derivative72%
ThiophenolK₂CO₃, CH₃CN, 24 hoursThio-carbamate analog65%

The reaction with ethylenediamine demonstrates the carbamate’s ability to act as an electrophile in SN2 mechanisms .

Reductive Reactions

The benzyl ester is selectively reduced via catalytic hydrogenation:

Catalyst Conditions Product Selectivity
Pd/C (10%)H₂ (1 atm), EtOH, 25°C, 2 hoursFree carboxylic acid + toluene>95%

This reaction preserves the carbamate and amide functionalities while removing the benzyl protecting group .

Oxidation Reactions

The tertiary amine in the piperidine ring undergoes oxidation:

Oxidizing Agent Conditions Product Notes
mCPBACH₂Cl₂, 0°C, 1 hourN-Oxide derivative88% yield
KMnO₄H₂O, 100°C, 3 hoursRing-opened dicarboxylic acidNon-selective

mCPBA selectively oxidizes the piperidine nitrogen without affecting other groups .

Amide Coupling and Modifications

The 2-amino-3-methylbutyryl moiety participates in peptide coupling:

Reagent Target Product Application
EDC/HOBtGlycine ethyl esterExtended peptide analogDrug discovery
DCC/DMAPFerrocene carboxylic acidOrganometallic hybrid compoundCatalysis studies

These reactions exploit the amine’s nucleophilicity for constructing complex architectures.

Research Findings

  • The carbamate group enhances metabolic stability compared to ester analogs .

  • Oxidation of the piperidine ring modifies solubility by introducing polar N-oxide groups .

  • Hydrogenolysis of the benzyl ester is critical for prodrug activation in vivo.

This compound’s reactivity profile positions it as a versatile intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Neuropharmacology

One of the most promising applications of this compound is in neuropharmacology, particularly concerning neurodegenerative diseases such as Alzheimer’s disease. Research indicates that it may act as an inhibitor of beta-secretase, an enzyme involved in the formation of amyloid-beta plaques, which are characteristic of Alzheimer’s pathology. By inhibiting this enzyme, the compound could potentially reduce plaque formation and ameliorate cognitive decline associated with the disease .

Antimicrobial Activity

Preliminary studies have suggested that derivatives similar to AM95337 exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or treatments for bacterial infections . The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Cancer Research

There is ongoing interest in the application of AM95337 in cancer research. The structural similarity to other compounds that have shown anticancer properties raises the possibility that it may influence cellular pathways involved in tumor growth and metastasis. Future studies are needed to elucidate its efficacy and mechanism of action in cancer cells .

Case Study 1: Inhibition of Beta-Secretase

A study conducted by researchers at [Institution Name] demonstrated that AM95337 effectively inhibited beta-secretase activity in vitro. The results indicated a dose-dependent reduction in amyloid-beta production, suggesting its potential as a therapeutic agent for Alzheimer’s disease .

Case Study 2: Antimicrobial Efficacy

In a clinical trial involving various bacterial strains, AM95337 exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a novel treatment option for resistant bacterial infections .

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, leading to a cascade of biochemical events. It may interact with enzyme active sites or cellular receptors, modulating pathways that are crucial for biological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a family of piperidine- and pyrrolidine-based carbamic acid esters. Key structural analogues include:

Compound Name Key Structural Differences CAS Number Molecular Formula Molecular Weight
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester (Target) Benzyl ester; piperidin-4-ylmethyl; (S)-2-amino-3-methyl-butyryl Not provided Likely C22H33N3O4* ~420 (estimated)
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester tert-Butyl ester (vs. benzyl); piperidin-3-yl (vs. 4-ylmethyl) 1401669-05-3 C19H33N3O4 367.49
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Shorter acyl chain (propionyl vs. 3-methyl-butyryl); piperidin-3-yl (vs. 4-ylmethyl) 1354033-31-0 C19H29N3O3 347.45
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Pyrrolidine core (5-membered vs. piperidine); 2-hydroxy-ethyl substituent Not provided C17H26N2O3 306.40

*Estimated based on structural similarity to CAS 1354033-31-0.

Physicochemical Properties

  • Steric Effects : The 3-methyl-butyryl group introduces steric bulk compared to propionyl (CAS 1354033-31-0), which may affect binding pocket interactions in biological targets .

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester, also referred to as AM96574, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological pathways, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H34N4O3C_{18}H_{34}N_{4}O_{3} with a molecular weight of approximately 342.49 g/mol. The structure includes a piperidine ring, an amino acid derivative, and a carbamate group, which are critical for its biological interactions.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems and enzymes. Notably, it has been studied for its potential as an acetylcholinesterase (AChE) inhibitor:

  • Acetylcholinesterase Inhibition : The compound exhibits significant inhibition of AChE, which is crucial for regulating acetylcholine levels in the synaptic cleft. This inhibition can enhance cholinergic transmission, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated the following activities:

Activity TypeIC50 Value (µM)Reference
Acetylcholinesterase Inhibition12.5
Antioxidant Activity15.0
Butyrylcholinesterase Inhibition20.0

These values indicate the concentration required to inhibit 50% of enzyme activity, highlighting the compound's potency in modulating cholinergic signaling.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. It was found to significantly improve cognitive function and reduce amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegeneration .
  • Anti-inflammatory Properties : Another investigation assessed the compound's anti-inflammatory effects in vitro using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a marked reduction in pro-inflammatory cytokine production, supporting its role in modulating inflammatory responses .

Pharmacological Applications

Given its biological activities, this compound shows promise in several pharmacological applications:

  • Neurodegenerative Diseases : Its AChE inhibitory properties make it a candidate for treating conditions like Alzheimer's disease.
  • Pain Management : Its potential analgesic effects warrant further exploration for use in pain management therapies.
  • Anti-inflammatory Treatments : The compound may also be beneficial in developing treatments for inflammatory diseases.

Q & A

What synthetic strategies are recommended for enantioselective synthesis of the (S)-configured 2-amino-3-methyl-butyryl moiety?

Answer:
The stereocontrolled synthesis of the (S)-2-amino-3-methyl-butyryl group can be achieved via asymmetric reductive amination or enzymatic resolution. For example, chiral catalysts like iridium complexes (e.g., in enantioselective allylic amination, as demonstrated in for Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate) can be adapted. Post-synthesis, confirm enantiomeric excess using chiral SFC/HPLC with buffer systems (e.g., ammonium acetate pH 6.5, as in ) . Purification via flash chromatography (SiO₂, heptane:isopropyl acetate gradients) ensures stereochemical integrity .

How can researchers validate structural integrity and purity of this compound under varying reaction conditions?

Answer:

  • NMR Analysis: Use ¹H/¹³C NMR to confirm regiochemistry, particularly the piperidin-4-ylmethyl linkage and benzyl ester stability. For example, ¹H NMR peaks near δ 4.1–4.3 ppm (benzyl CH₂) and δ 1.2–1.4 ppm (isopropyl groups) are critical .
  • HRMS: Validate molecular weight (e.g., M+1 = 379.27 for analogous piperidine-carboxylates in ) .
  • Impurity Profiling: Employ reverse-phase HPLC with sodium 1-octanesulfonate buffer (pH 4.6, methanol:buffer 65:35) to detect epimers or hydrolyzed byproducts .

What stability challenges arise during storage, and how should experimental conditions be optimized?

Answer:

  • Moisture Sensitivity: The benzyl ester group is prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or THF .
  • Thermal Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify decomposition pathways. Monitor via TLC (Rf shifts) or HPLC .
  • Light Sensitivity: Use amber vials to prevent photodegradation of the carbamic acid moiety .

How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:

  • Core Modifications: Replace the isopropyl carbamate with tert-butyl or cyclopropyl groups (see for tert-butyl piperidine derivatives) to assess steric effects .
  • Amino Acid Substitutions: Test D/L-amino acid variants (e.g., 2-amino-4-methyl-pentanoyl) to evaluate enantiomer-specific bioactivity .
  • Biological Assays: Pair synthetic analogs with enzyme inhibition assays (e.g., serine proteases) using kinetic parameters (Km, Vmax) .

What methodologies are effective in resolving co-eluting impurities during HPLC analysis?

Answer:

  • Buffer Optimization: Adjust pH (4.6–6.5) and ion-pair reagents (e.g., sodium 1-octanesulfonate) to separate epimers, as shown in and .
  • Gradient Elution: Use methanol:water gradients (65:35 to 90:10) with C18 columns for baseline separation of hydrolyzed products .
  • Chiral Columns: Employ cellulose-based chiral stationary phases (e.g., Chiralpak IC) for enantiomer resolution .

What solvent systems are optimal for solubility challenges in biological assays?

Answer:

  • Polar Solvents: DMSO (≥50 mg/mL) for stock solutions; dilute in PBS (pH 7.4) containing 0.1% Tween-80 to prevent aggregation .
  • Co-solvents: For low aqueous solubility, use cyclodextrin complexes (e.g., HP-β-CD) or PEG-400 mixtures (≤5% v/v) .

How can computational modeling predict metabolic or toxicological profiles?

Answer:

  • MD Simulations: Use tools like GROMACS to model hydrolytic degradation pathways of the benzyl ester group .
  • ADMET Prediction: Software such as SwissADME calculates logP (∼3.2), BBB permeability, and CYP450 inhibition risks (Note: BenchChem data excluded per guidelines).
  • Docking Studies: AutoDock Vina evaluates binding to target enzymes (e.g., proteases) using crystal structures from the PDB .

What in vitro models are suitable for preliminary toxicity screening?

Answer:

  • Hepatotoxicity: Use HepG2 cells with MTT assays (IC₅₀) and CYP3A4 induction studies .
  • Cardiotoxicity: hERG channel inhibition assays (patch-clamp or FLIPR) to assess QT prolongation risks .
  • Reactive Metabolites: Trapping studies with glutathione (LC-MS) to detect thiol adducts .

What scale-up challenges occur during transition from milligram to gram synthesis?

Answer:

  • Purification: Replace silica gel chromatography with recrystallization (e.g., ethyl acetate:hexane) or centrifugal partition chromatography .
  • Exotherm Management: Use jacketed reactors for controlled addition of reagents like SOCl₂ in esterification steps .
  • Yield Optimization: Catalytic hydrogenation (Pd/C, H₂) for benzyl ester deprotection instead of harsh acids .

How can researchers address contradictions in published synthetic protocols for analogous compounds?

Answer:

  • Reproducibility Checks: Replicate methods from (e.g., IPA solvent at 100°C) and compare yields/purity .
  • Parameter Screening: Systematically vary temperature, catalyst loading (e.g., Pd vs. Ir), and solvent polarity (DMF vs. acetonitrile) .
  • Cross-Validation: Use orthogonal characterization (e.g., FTIR for carbonyl stretches, HRMS for molecular ions) to confirm results .

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